Cohumulone

AKR1B10 aldo-keto reductase cancer enzyme inhibition

Cohumulone (CAS 142628-20-4) is one of the three principal α-acid analogs—alongside n‑humulone and adhumulone—found in the resin of hop cones (Humulus lupulus L.). It is a prenylated acyloin (C₂₀H₂₈O₅) that serves as a precursor to the bitter-tasting iso‑α‑acids formed during wort boiling.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
CAS No. 142628-20-4
Cat. No. B117531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCohumulone
CAS142628-20-4
Synonyms3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
InChIInChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3
InChIKeyDRSITEVYZGOOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cohumulone CAS 142628-20-4: Sourcing Guide for the High-Utilization Hop α-Acid with Selective AKR1B10 Inhibition


Cohumulone (CAS 142628-20-4) is one of the three principal α-acid analogs—alongside n‑humulone and adhumulone—found in the resin of hop cones (Humulus lupulus L.) [1]. It is a prenylated acyloin (C₂₀H₂₈O₅) that serves as a precursor to the bitter-tasting iso‑α‑acids formed during wort boiling [2]. Among hop α‑acids, cohumulone exhibits the widest natural abundance range (16–50% of total α‑acids depending on variety), which directly governs its differential behavior in both brewing process economics and biomedical target engagement [3].

Why Cohumulone Cannot Be Interchanged with n‑Humulone or Adhumulone in Research or Industrial Settings


Although cohumulone, n‑humulone, and adhumulone share the same acyloin scaffold and differ only in their acyl side chain (isopropyl vs. isobutyl vs. sec‑butyl), this single structural variation produces functionally consequential differences in enzyme inhibition potency, target selectivity, and process utilization that are obscured when total α‑acid or generic ‘hop extract’ specifications are used. Substitution with a cohumulone‑depleted α‑acid mixture can reduce AKR1B10 inhibitory activity by >90 % at equivalent total mass [1] and eliminate the 70 % utilization advantage that cohumulone provides in bittering‑unit economics [2]. The quantitative evidence below demonstrates that cohumulone’s differentiation is not a function of total α‑acid content but of its specific molecular identity and must be verified analytically at the single‑congener level before procurement.

Cohumulone Differential Evidence Guide: Head‑to‑Head Quantitative Comparisons with n‑Humulone and Adhumulone


AKR1B10 Inhibition Potency: Cohumulone IC₅₀ = 1.35 µM vs. n‑Humulone IC₅₀ = 7.78 µM (Glyceraldehyde Substrate)

Among the three purified α-acid congeners tested under identical assay conditions using DL-glyceraldehyde as substrate, cohumulone (compound 2) demonstrated the most potent inhibition of human AKR1B10 with an IC₅₀ of 1.35 ± 0.07 µM [1]. By contrast, n-humulone (compound 3) required a 5.8‑fold higher concentration to achieve 50 % inhibition (IC₅₀ = 7.78 ± 0.43 µM), while adhumulone (compound 1) was 22‑fold less potent (IC₅₀ = 29.27 ± 1.53 µM) [1]. In the farnesal-reduction assay, n‑humulone displayed the most favorable Ki (3.94 ± 0.33 µM), which was 4.2‑fold lower than cohumulone (Ki = 16.53 ± 1.74 µM), indicating that the rank order of potency is substrate‑dependent [1]. For AKR1A1 and AKR1B1 (off‑target reductases critical for endogenous detoxification), all three congeners failed to reach 50 % inhibition at concentrations up to 125 µM, confirming that potent inhibition is AKR1B10‑restricted [1].

AKR1B10 aldo-keto reductase cancer enzyme inhibition

AKR1B10 Selectivity Over Off‑Target Reductases: Cohumulone Exceeds 74‑Fold Selectivity vs. n‑Humulone’s 52‑Fold

Selectivity for AKR1B10 over the homologous detoxification enzymes AKR1A1 and AKR1B1 is a critical safety parameter for inhibitor development. Cohumulone exhibited an AKR1A1/AKR1B10 IC₅₀ ratio of >74 and an AKR1B1/AKR1B10 ratio of >93, compared to >52 and >64 for n‑humulone and ≥19 and >23 for adhumulone, respectively [1]. Because all three compounds failed to achieve 50 % inhibition of AKR1A1 and AKR1B1 at the highest concentrations tested (100 µM and 125 µM), the reported ratios are conservative lower bounds; the true selectivity margin for cohumulone is likely larger, since its AKR1B10 IC₅₀ is the lowest among the three congeners while off‑target inhibition remains equally undetectable [1].

selectivity ratio AKR1A1 AKR1B1 detoxification

Brewing Utilization Efficiency: Cohumulone Is Utilized ~70 % More Efficiently than Humulone + Adhumulone at 60 mg/L Addition

In a controlled pilot‑scale brewing study at 60 mg/L equivalent α‑acid addition, cohumulone demonstrated approximately 70 % higher utilization (conversion to iso‑α‑acids in finished beer) than the combined humulone‑plus‑adhumulone fraction [1]. This differential is driven by lower kettle losses of cohumulone and reduced adsorption of iso‑cohumulone onto yeast and trub during fermentation relative to iso‑humulone and iso‑adhumulone [1]. The utilization advantage narrows as the total hopping rate decreases, indicating that cohumulone’s efficiency benefit is most pronounced in highly bittered products [1]. A complementary MBAA review confirmed that the utilization rate for cohumulone is significantly better than for n‑humulone and ad‑humulone, translating to measurable cost savings in commercial brewing [2].

brewing utilization hop bittering economics iso‑α‑acid yield

Foam Stability: Iso‑Cohumulone Is Only Half as Effective as Iso‑Humulone in Promoting Beer Foam

Beyond bitterness, iso‑α‑acids function as foam‑stabilizing agents through interaction with beer foam‑positive proteins (LTP1 and Protein Z). In comparative foam‑enhancement evaluations, iso‑cohumulone was found to be only approximately half as effective at promoting foam as the other iso‑α‑acids (iso‑humulone and iso‑adhumulone) [1]. This functional deficit is attributed to differences in hydrophobicity and protein‑binding affinity conferred by the isopropyl side chain. Additionally, iso‑cohumulone degrades in packaged beer at a faster rate than the other iso‑α‑acids, with trans‑isocohumulone exhibiting a shorter shelf half‑life, directly correlating with increased stale‑flavor development [1].

beer foam stability iso‑α‑acid functionality beverage quality

Antimicrobial Correlation: Cohumulone Content Inversely Correlated with MIC/MBC Against Staphylococcus aureus Across Hop Genotypes

In a systematic evaluation of hydroacetonic hop extracts from diverse genotypes tested against Staphylococcus aureus and Lactobacillus acidophilus by broth microdilution, cohumulone content exhibited strong inverse correlations with both MIC and MBC values (p < 0.05), alongside xanthohumol, n‑plus‑adhumulone, colupulone, and n‑plus‑adlupulone [1]. The inverse correlation indicates that higher cohumulone concentration in the extract is directly associated with lower MIC/MBC (i.e., greater antimicrobial potency). While the study reported correlation coefficients for the entire set of hop compounds rather than isolated cohumulone MIC values, the statistical significance and direction of the correlation support cohumulone as a meaningful contributor to hop antimicrobial activity that cannot be assumed equivalent to other α‑acids [1].

antimicrobial hop compounds Staphylococcus aureus minimum inhibitory concentration

Cohumulone Application Scenarios: Where This Specific α‑Acid Congener Provides Quantified Advantages


AKR1B10‑Targeted Cancer Drug Discovery: Use Cohumulone as the Primary α‑Acid Scout Molecule

Investigators developing selective AKR1B10 inhibitors for RAS‑driven malignancies should prioritize cohumulone over n‑humulone or mixed α‑acid preparations. Cohumulone delivers the lowest IC₅₀ on the glyceraldehyde substrate (1.35 µM) and the highest isoform selectivity margin (>74‑fold over AKR1A1) documented for any hop α‑acid [1]. Researchers performing farnesal‑reduction assays must note that n‑humulone is more potent in this specific context (Ki = 3.94 µM vs. 16.53 µM for cohumulone), necessitating clear reporting of the substrate used [1]. Procurement should specify single‑congener purity and include HPLC‑UV or LC‑MS certificates confirming cohumulone identity and the absence of isomerized degradation products.

Brewing Process Economic Optimization: Leverage Cohumulone Utilization Data for Hop Sourcing

Commercial breweries seeking to maximize iso‑α‑acid yield per unit cost of raw hops should incorporate cohumulone percentage as a primary sourcing criterion, not merely total α‑acid content. The 70 % higher utilization of cohumulone at standard kettle‑addition rates means that a hop variety with 10 % α‑acids and 40 % cohumulone can deliver comparable or greater bittering intensity than a variety with 12 % total α‑acids but only 20 % cohumulone [2]. Brewers must also weigh the documented foam‑stability penalty (iso‑cohumulone is half as effective as iso‑humulone) [3] against the utilization cost advantage when formulating for foam‑sensitive beer styles.

Natural Antimicrobial Preservative Development: Specify Cohumulone‑Quantified Hop Inputs

Formulators of hop‑derived natural antimicrobial preparations targeting Gram‑positive spoilage organisms (S. aureus) should use cohumulone content as a batch‑consistency marker. The statistically significant inverse correlation between cohumulone concentration and MIC/MBC values across multiple hop genotypes indicates that cohumulone‑rich extracts are likely to provide superior antimicrobial activity [4]. Standardization to cohumulone concentration (rather than total α‑acids) can reduce inter‑batch variability in efficacy testing, which is critical for meeting regulatory documentation requirements in food‑preservative applications.

Hop Breeding and Varietal Selection: Cohumulone Ratio as a Stable Chemotaxonomic Marker

Plant breeders and hop growers selecting for specific bitterness quality or process traits can rely on cohumulone ratio as a varietally stable parameter: the standard deviation of the mean cohumulone ratio across 25 varieties analyzed over six years was approximately 2 %, and unlike adhumulone, cohumulone proportions are unaffected by storage‑related α‑acid losses [5]. This analytical stability makes cohumulone percentage a more dependable selection criterion than total α‑acid content when breeding for low‑cohumulone aroma varieties or high‑cohumulone bittering varieties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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